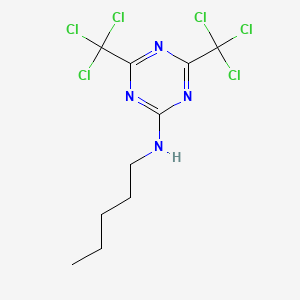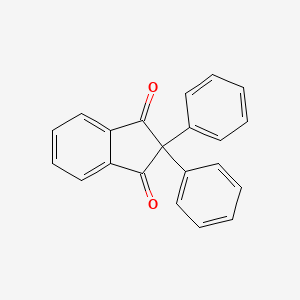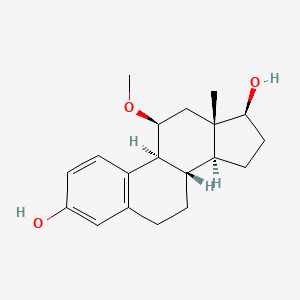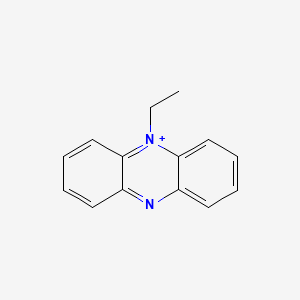
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide is a chemical compound with the molecular formula C12H10Cl2N2O It is a derivative of 1-Naphthaleneacetic acid, where the 6 and 7 positions on the naphthalene ring are substituted with chlorine atoms, and the carboxyl group is converted to a hydrazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide typically involves the following steps:
Chlorination: 1-Naphthaleneacetic acid is chlorinated at the 6 and 7 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Hydrazide Formation: The dichlorinated product is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for chlorination and hydrazide formation, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of agrochemicals or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds or covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atoms may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthaleneacetic acid: The parent compound without chlorine substitutions or hydrazide group.
6,7-Dichloro-1-naphthaleneacetic acid: Similar structure but without the hydrazide group.
1-Naphthaleneaceticacid, hydrazide: Lacks the chlorine substitutions.
Uniqueness
1-Naphthaleneaceticacid, 6,7-dichloro-, hydrazide is unique due to the presence of both chlorine substitutions and the hydrazide group. This combination can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
25095-59-4 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O |
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
2-(6,7-dichloronaphthalen-1-yl)acetohydrazide |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-4-7-2-1-3-8(5-12(17)16-15)9(7)6-11(10)14/h1-4,6H,5,15H2,(H,16,17) |
Clave InChI |
KCOFJLPCMKRYTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2C(=C1)CC(=O)NN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)



![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)







